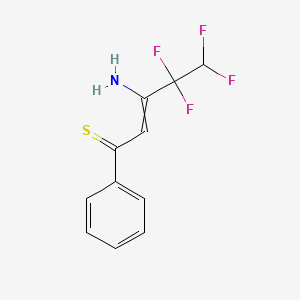![molecular formula C17H16ClNOS B14347857 7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL CAS No. 98095-84-2](/img/structure/B14347857.png)
7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL is a chemical compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. This compound is characterized by the presence of a chlorine atom at the seventh position and a methylamino group at the ninth position, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL typically involves the following steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a biphenyl derivative.
Introduction of the Methylamino Group: The methylamino group is introduced through a nucleophilic substitution reaction using methylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Applications De Recherche Scientifique
7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex thioxanthene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use as an antipsychotic agent due to its structural similarity to other thioxanthenes.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, such as dopamine receptors, which are implicated in its antipsychotic effects.
Pathways Involved: It may modulate neurotransmitter signaling pathways, leading to alterations in neuronal activity and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorprothixene: Another thioxanthene derivative with antipsychotic properties.
Flupenthixol: A thioxanthene used as an antipsychotic agent.
Thiothixene: Known for its use in the treatment of schizophrenia.
Uniqueness
7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other thioxanthenes. Its unique structure allows for specific interactions with molecular targets, potentially leading to different therapeutic effects.
Propriétés
Numéro CAS |
98095-84-2 |
|---|---|
Formule moléculaire |
C17H16ClNOS |
Poids moléculaire |
317.8 g/mol |
Nom IUPAC |
7-chloro-9-[3-(methylamino)propylidene]thioxanthen-4-ol |
InChI |
InChI=1S/C17H16ClNOS/c1-19-9-3-5-12-13-4-2-6-15(20)17(13)21-16-8-7-11(18)10-14(12)16/h2,4-8,10,19-20H,3,9H2,1H3 |
Clé InChI |
PUOJURMVADTYMN-UHFFFAOYSA-N |
SMILES canonique |
CNCCC=C1C2=C(C(=CC=C2)O)SC3=C1C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14347791.png)
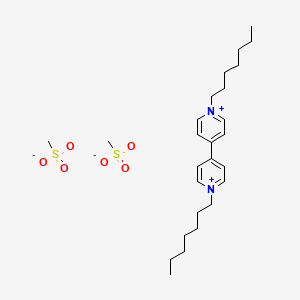
![N,N-Di[1,1'-biphenyl]-2-ylnitrous amide](/img/structure/B14347804.png)
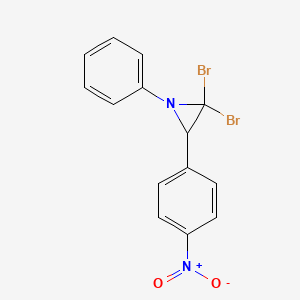

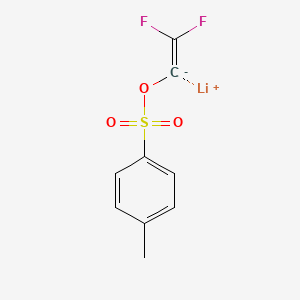



![Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione](/img/structure/B14347834.png)
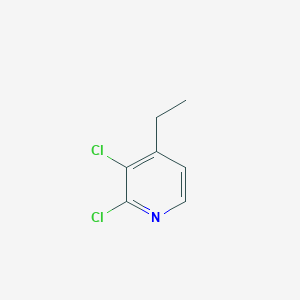

![methyl 4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzoate](/img/structure/B14347852.png)
